Dihydroethidium

概要

説明

ジヒドロエチジウムは、ヒドロエチジンとしても知られており、エチジウムブロマイドの化学的に還元された形です。これは、細胞透過性の非蛍光プローブであり、細胞内スーパーオキシドの検出に広く使用されています。酸化されると、ジヒドロエチジウムはエチジウムに変換され、これはDNAにインターカレーションし、赤色の蛍光を示します。 この特性は、細胞システムにおける酸化ストレスと活性酸素種の研究において貴重なツールとなります .

準備方法

合成経路と反応条件: ジヒドロエチジウムは、水素化ホウ素ナトリウムを用いたエチジウムブロマイドの還元によって合成することができます。この反応は通常、クロロホルムやジメチルスルホキシド(DMSO)などの適切な溶媒にエチジウムブロマイドを溶解し、次に水素化ホウ素ナトリウムを加えることから始まります。 その後、反応混合物を不活性雰囲気下で撹拌して酸化を防ぎます .

工業生産方法: ジヒドロエチジウムの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、反応条件を厳密に管理することが含まれます。 製品は、貯蔵および輸送中の酸化を防ぐために、しばしば不活性ガス中で包装されます .

反応の種類:

一般的な試薬と条件:

生成される主要な生成物:

エチジウム: 酸化によって生成され、DNAにインターカレーションすると赤色の蛍光を示します.

2-ヒドロキシエチジウム: 特にスーパーオキシドの存在下で生成され、スーパーオキシド産生のマーカーとして使用されます.

科学的研究の応用

Detection of Superoxide Production

DHE has been extensively utilized to measure superoxide levels in various cell types. For example, studies have shown that DHE can effectively monitor superoxide production during oxidative bursts in leukocytes and during apoptosis processes in cancer cells .

Case Study:

In a study examining hepatocellular carcinoma cell lines (HepG2, JHH4, HUH-7), DHE was employed to quantify ROS production under high-throughput screening conditions. The results indicated that DHE is a robust alternative to other fluorescent probes like dichlorodihydrofluorescein diacetate (DCFH-DA), which suffers from limitations in specificity and interpretability .

Investigating Neurodegenerative Diseases

DHE has been applied in research on neurodegenerative diseases to assess oxidative stress's role in neuronal damage. For instance, the probe was used to evaluate superoxide levels in mouse models of ischemia-reperfusion injury, revealing significant insights into the oxidative mechanisms underlying neuronal cell death .

Evaluating Drug Effects

DHE is instrumental in pharmacological studies aimed at understanding drug-induced oxidative stress. Researchers have utilized DHE to evaluate the antioxidative effects of various compounds on superoxide production in treated cells.

Data Table: Drug Effects on Superoxide Production Using DHE

| Drug Name | Cell Line | Superoxide Level (Relative Fluorescence Units) | Reference |

|---|---|---|---|

| Compound A | HepG2 | 150 | |

| Compound B | JHH4 | 80 | |

| Compound C | HUH-7 | 200 |

Assessing Environmental Toxicants

DHE has been used to study the effects of environmental toxins on cellular oxidative stress levels. For example, research has demonstrated that exposure to cadmium significantly increases superoxide levels as measured by DHE fluorescence .

Case Study:

In one study, mice exposed to cadmium showed elevated plasma levels of the superoxide marker this compound compared to control groups, indicating the compound's effectiveness as a biomarker for assessing oxidative damage due to environmental pollutants .

Limitations and Considerations

While DHE is a powerful tool for detecting superoxide, researchers must consider its limitations. For instance, the oxidation products may vary under different oxygen tensions, leading to potential misinterpretation of results . Recent findings suggest that under low oxygen conditions, ethidium may be formed instead of 2-hydroxyethidium, complicating data interpretation .

作用機序

ジヒドロエチジウムは、活性酸素種によって酸化される能力を通じてその効果を発揮します。酸化されると、それはエチジウムを形成し、これはDNAにインターカレーションし、赤色の蛍光を示します。この特性により、細胞内の活性酸素種の検出と定量化が可能になります。 ジヒドロエチジウムの主要な分子標的はスーパーオキシドであり、これはそれを特異的に酸化して2-ヒドロキシエチジウムを形成します .

類似の化合物:

エチジウムブロマイド: ジヒドロエチジウムと構造的に類似していますが、活性酸素種を検出する能力はありません。広く使用されているDNA染料です.

MitoSOX: ミトコンドリアマトリックスにおけるスーパーオキシド産出を測定するために使用される、ジヒドロエチジウムのミトコンドリア標的誘導体です.

Nitrixyte Orange: 活性酸素種を検出するために使用される別の蛍光プローブです.

ジヒドロエチジウムの独自性: ジヒドロエチジウムは、他の活性酸素種の中でも、スーパーオキシドを特異的に検出できるという点でユニークです。 スーパーオキシドの存在下での2-ヒドロキシエチジウムへの変換は、スーパーオキシド産生の特異的なマーカーを提供し、酸化ストレス研究において貴重なツールとなっています .

類似化合物との比較

Ethidium Bromide: A commonly used DNA dye that is structurally similar to dihydroethidium but lacks the ability to detect reactive oxygen species.

Nitrixyte Orange: Another fluorescent probe used for detecting reactive oxygen species.

Uniqueness of this compound: this compound is unique in its ability to specifically detect superoxide among other reactive oxygen species. Its conversion to 2-hydroxyethidium in the presence of superoxide provides a specific marker for superoxide production, making it a valuable tool in oxidative stress research .

生物活性

Dihydroethidium (DHE), also known as hydroethidine (HE), is a widely utilized fluorogenic probe for detecting reactive oxygen species (ROS), particularly superoxide anions (). Its biological activity is significant in various physiological and pathophysiological contexts, including oxidative stress, apoptosis, and neurodegenerative diseases. This article aims to provide a comprehensive overview of the biological activity of DHE, supported by research findings, data tables, and case studies.

DHE is oxidized to ethidium upon reaction with superoxide radicals. The resulting ethidium cation binds to DNA, which allows for the visualization of ROS production within cells. The fluorescence emitted by this reaction can be quantitatively measured, making DHE a valuable tool in both in vitro and in vivo studies.

Key Reactions

- Oxidation of DHE : The reaction between DHE and leads to the formation of 2-hydroxyethidium (2-OH-E) and ethidium (E+), depending on the conditions (e.g., oxygen levels) .

- Fluorescence Characteristics : DHE exhibits blue fluorescence when unreacted and red fluorescence when oxidized. The intensity of red fluorescence correlates with superoxide levels .

Applications in Research

DHE has been extensively used in various studies to assess oxidative stress across different biological systems:

- Cardiovascular Research : DHE is considered the "gold standard" for measuring superoxide levels in cardiovascular studies, helping elucidate mechanisms underlying conditions such as hypertension and ischemia .

- Neuroscience : In neurodegenerative disease models, DHE staining has been employed to investigate oxidative damage and neuronal apoptosis .

- Cancer Studies : The probe has been utilized to quantify ROS production in cancer cell lines, aiding in understanding tumor biology and treatment responses .

Case Studies

-

Cardiac Function and Oxidative Stress :

A study utilized DHE to measure superoxide production in cardiac tissues under pressure overload conditions. Results indicated that increased superoxide levels correlated with myocardial fibrosis and dysfunction . -

Neuroprotection :

Research involving DHE demonstrated that tauroursodeoxycholic acid (TUDCA) treatment reduced oxidative stress markers in a transgenic mouse model of Huntington's disease. DHE staining revealed decreased ROS levels following treatment . -

High-Throughput Screening :

A novel method was developed using DHE for quantifying intracellular ROS in hepatocellular carcinoma cell lines. This study highlighted DHE's robustness as a fluorescent probe in high-throughput settings .

Table 1: Summary of Studies Utilizing this compound

| Study Focus | Model/System | Key Findings |

|---|---|---|

| Cardiovascular Research | Mouse heart tissue | Increased ROS correlates with myocardial damage |

| Neurodegeneration | Huntington's model | TUDCA reduced oxidative stress via DHE staining |

| Cancer Research | Hepatocellular lines | High-throughput ROS quantification using DHE |

Limitations and Considerations

While DHE is a powerful tool for detecting superoxide, researchers must consider potential limitations:

- Specificity : The oxidation products can vary based on environmental conditions such as oxygen concentration, which may lead to misinterpretation of results .

- Stability : The stability of DHE can be compromised by light and air exposure; thus, proper storage conditions are crucial for accurate measurements .

化学反応の分析

Reaction with Superoxide

-

Primary Reaction DHE primarily reacts with superoxide to form 2-hydroxyethidium (2-OH-E+). This product is considered more specific for superoxide than ethidium .

-

Stoichiometry The stoichiometry of the reaction between DHE and superoxide has been debated. Some studies suggest a 1:1 stoichiometry at lower superoxide fluxes, while others propose that two molecules of superoxide are consumed per molecule of hydroethidine . It has also been suggested that DHE may cause the dismutation of superoxide anion, thus lowering the yield of the oxidation product .

-

Rate Constant Kinetic analysis reveals the reaction rate constant for DHE and superoxide interaction is between 2.6 ± 0.6 × 105 M-1s-1 and 2.0 × 106 M-1s-1 .

Oxidation Products

-

2-Hydroxyethidium (2-OH-E+) Mass spectrometric analysis has confirmed that 2-OH-E+ is a unique product of the reaction between DHE and superoxide. The oxygen atom attaches to the carbon atom at position 2 of the phenanthridine ring .

-

Ethidium While 2-OH-E+ is more specific for superoxide, DHE can also be oxidized to ethidium . Ethidium formation is not linearly related to superoxide concentration because other oxidants can induce it or secondary to more complex pathways of DHE oxidation .

-

Other Products DHE can form dimeric products through the recombination of radicals formed from one-electron oxidation. HPLC analysis has revealed the formation of several products, including E+ and dimeric products of different redox states (HE-HE, HE-E+, E+-E+) .

Reactions with Other Reactive Species

-

Peroxynitrite DHE is not oxidized to 2-OH-E+ or ethidium by peroxynitrite alone but is oxidized by peroxynitrite in the presence of CO2 .

-

Hydrogen Peroxide Hydrogen peroxide alone does not oxidize DHE to either 2-OH-E+ or ethidium .

-

Hydroxyl Radical, Peroxyl Radicals DHE reacts rapidly with hydroxyl radicals, peroxyl radicals, the trioxidocarbonate radical anion, nitrogen dioxide, and the glutathionyl radical, forming the corresponding radical cations .

Factors Influencing DHE Oxidation

-

Oxygen Concentration Under in vivo conditions, where oxygen concentrations are lower, ethidium (E+) is the primary product of the reaction between superoxide and DHE .

-

Enzymatic Activity Peroxidase systems oxidize DHE to a fluorescent compound detected by HPLC almost exclusively as ethidium .

HPLC Analysis of DHE Oxidation Products

HPLC methods can quantify DHE products, improving the assessment of superoxide production .

Table 1: Mass and Retention Time of this compound and its Byproducts

| Compound | Q1 mass (Da) | Q3 mass (Da) | RT (min) |

|---|---|---|---|

| Hydroethidine | 316.2 | 210.1 | 6.75 |

| 2-Hydroxyethidium | 330.2 | 301.1 | 4.95 |

| Ethidium | 314.1 | 284.1 | 5.15 |

| Diethidium | 313.2 | 285.1 | 5.22 |

特性

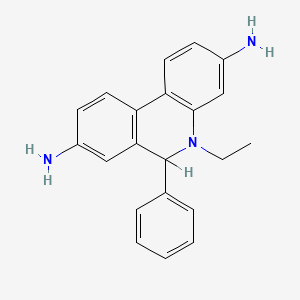

IUPAC Name |

5-ethyl-6-phenyl-6H-phenanthridine-3,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14/h3-13,21H,2,22-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJODUBPWNZLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909235 | |

| Record name | 5-Ethyl-6-phenyl-5,6-dihydrophenanthridine-3,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104821-25-2 | |

| Record name | Dihydroethidium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104821-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroethidium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104821252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-6-phenyl-5,6-dihydrophenanthridine-3,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。